N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
The synthesis of this compound involves wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The structure is complex, with a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Mechanism of Action
Target of Action
The primary target of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with PKB by inhibiting its activity . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The inhibition of PKB by this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth in a breast cancer xenograft model . This is likely due to the compound’s ability to inhibit PKB and disrupt the PI3K signaling pathway .
Future Directions
The compound has shown promising results in preclinical studies, particularly in the context of cancer treatment . Future research could focus on further exploring its potential as a therapeutic agent, including conducting clinical trials to assess its safety and efficacy in humans. Additionally, the compound’s structure could be further optimized to enhance its biological activity and reduce any potential side effects.
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O3/c1-11-9-16(23-19(30)15-3-2-8-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-6-4-12(21)5-7-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGTMSVISXAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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